Bienvenue dans la boutique en ligne BenchChem!

(pyrimidin-2-ylamino)acetic acid

Enzyme Inhibition Aminopeptidase Selectivity Profile

(Pyrimidin-2-ylamino)acetic acid (CAS 79858-46-1), also referred to as N-pyrimidin-2-ylglycine, is a synthetic amino acid derivative featuring a glycine backbone N-substituted with a pyrimidine ring. With a molecular formula of C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol, it is fundamentally a heterocyclic building block rather than an elaborated drug-like molecule.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 79858-46-1
Cat. No. B1316612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(pyrimidin-2-ylamino)acetic acid
CAS79858-46-1
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NCC(=O)O
InChIInChI=1S/C6H7N3O2/c10-5(11)4-9-6-7-2-1-3-8-6/h1-3H,4H2,(H,10,11)(H,7,8,9)
InChIKeyCHJBSLXUNSLXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (pyrimidin-2-ylamino)acetic acid (CAS 79858-46-1): A Pyrimidine-Bearing Glycine Building Block for Medicinal Chemistry


(Pyrimidin-2-ylamino)acetic acid (CAS 79858-46-1), also referred to as N-pyrimidin-2-ylglycine, is a synthetic amino acid derivative featuring a glycine backbone N-substituted with a pyrimidine ring [1]. With a molecular formula of C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol, it is fundamentally a heterocyclic building block rather than an elaborated drug-like molecule [1]. Its primary utility lies in serving as a versatile intermediate or fragment for constructing enzyme inhibitors, where the 2-aminopyrimidine motif can act as a kinase hinge-binder and the carboxylic acid provides a derivatizable handle . Unlike more complex, fused-ring pyrimidine analogs, this compound's minimal structure—offering a XLogP3-AA of 0.1 and a topological polar surface area of 75.1 Ų—makes it a compact, polar scaffold for probing binding pockets or serving as a starting point for library synthesis [1].

Why (pyrimidin-2-ylamino)acetic acid Cannot Be Simply Replaced by Other N-Heteroaryl Glycines


Generic substitution of this compound with other N-heteroaryl glycine analogs, such as N-(pyridin-2-yl)glycine or N-(pyrimidin-4-yl)glycine, carries significant risk in a research or procurement context due to divergent molecular recognition profiles. (Pyrimidin-2-ylamino)acetic acid presents a unique hydrogen-bonding array where the pyrimidine N1 and N3 atoms, along with the secondary amine and carboxylic acid, create a distinct donor/acceptor pattern [1]. This specific geometry has been shown to engage biological targets differently: it exhibits a Ki of 622 nM against human endoplasmic reticulum aminopeptidase 2 (ERAP2), but a substantially weaker Ki of 6,040 nM against the closely related human aminopeptidase N (APN) [2]. This 9.7-fold selectivity difference demonstrates that even subtle changes to the heterocycle or substitution pattern can drastically alter target engagement. Furthermore, mass spectrometric studies confirm that N-(pyrimidin-2-yl)amino acids undergo fragmentations distinct from N-(pyrimidin-4-yl)amino acids, indicative of fundamentally different electronic structures that would affect reactivity and binding [3]. Therefore, procurement decisions based purely on structural similarity without verified bioactivity data can lead to invalid structure-activity relationship (SAR) conclusions.

(pyrimidin-2-ylamino)acetic acid: Quantitative Differentiation Evidence for Procurement Decisions


Target Engagement Selectivity: ERAP2 vs. APN

(Pyrimidin-2-ylamino)acetic acid demonstrates meaningful selectivity between two human aminopeptidases. It inhibits ERAP2 with a Ki of 622 nM, while its affinity for APN is roughly 10-fold weaker (Ki = 6,040 nM) [1]. This selectivity window is not a class-wide property but is specific to the pyrimidine substitution pattern.

Enzyme Inhibition Aminopeptidase Selectivity Profile Immuno-oncology

Cross-Species APN Activity: Human vs. Porcine Enzyme Discrimination

The compound also shows a species-dependent difference in aminopeptidase N inhibition. It inhibits porcine kidney APN with a Ki of 14,700 nM, which is 2.4-fold weaker than its inhibition of human APN (Ki = 6,040 nM) [1]. This indicates that the pyrimidine moiety interacts with residues that are not conserved between species.

Species Selectivity Aminopeptidase N Drug Metabolism Proteolysis

Synthetic Accessibility and the Diketopiperazine Problem

The synthesis of (pyrimidin-2-ylamino)acetic acid itself is plagued by competing diketopiperazine formation, a problem also reported for other N-heteroaryl glycine esters [1]. However, the published solid-phase methodology to obtain methyl N-(pyrimidin-2-yl)glycinate was specifically developed to circumvent this issue, yielding the target molecule while classical solution-phase routes fail [1]. This means that not all synthetic batches or commercial sources are equivalent; suppliers validated to use diketopiperazine-suppressing pathways deliver material with higher fidelity.

Synthetic Route Solid-Phase Synthesis Side-Reaction Suppression Combinatorial Chemistry

Physicochemical Differentiation from N-Pyridinyl and N-Pyrimidinyl Positional Isomers

Compared to its six-membered heteroaryl glycine analogs, (pyrimidin-2-ylamino)acetic acid occupies a distinct physicochemical space. Its predicted pKa of 3.88±0.10 indicates the carboxylic acid is substantially more acidic than the N-unsubstituted glycine zwitterion (pKa ~9.6), due to the electron-withdrawing pyrimidine ring. Its XLogP3-AA of 0.1 places it in a more polar regime than N-(pyridin-2-yl)glycine or N-(pyrimidin-5-yl)glycine, which would be expected to have different hydrogen-bond acceptor counts and dipole moments due to altered nitrogen positioning.

Lipophilicity Hydrogen Bonding ADME Prediction Fragment-Based Drug Design

Optimal Application Scenarios for (pyrimidin-2-ylamino)acetic acid Based on Verified Differentiation Evidence


ERAP2-Targeted Probe and Inhibitor Lead Generation

Given its demonstrated Ki of 622 nM against human ERAP2 and 9.7-fold selectivity over APN [1], the compound serves as a validated starting fragment for ERAP2 inhibitor programs in immuno-oncology. Its compact size and carboxylic acid handle allow rapid derivatization to explore potency improvements while the selectivity window reduces the risk of APN-related off-target effects [1].

Species-Selectivity Profiling of Aminopeptidase Inhibitors

The 2.4-fold difference in Ki between human (6,040 nM) and porcine (14,700 nM) APN [1] positions this compound as a calibration tool for assessing species-specific enzyme activity. It can be used to validate that a preclinical animal model's APN pharmacology accurately reflects human APN behavior before committing to in vivo efficacy studies [1].

Combinatorial Library Synthesis on Solid Phase

The established solid-phase synthetic route [2] makes this compound a prime candidate for inclusion in combinatorial libraries. Unlike other N-heteroaryl glycines that may succumb to diketopiperazine formation, the published protocol ensures reliable incorporation into peptide-like or small-molecule arrays, a critical advantage for high-throughput screening initiatives [2].

Physicochemical Property Benchmarking in Fragment-Based Drug Design (FBDD)

With its low XLogP3-AA (0.1), high TPSA (75.1 Ų), and distinctive pKa (3.88), this compound occupies a specific polar fragment space that is often underrepresented in commercial libraries [1]. It serves as a property benchmark for evaluating how a pyrimidine-nitrogen substitution pattern influences solubility and permeability in aminopeptidase-targeting fragments, enabling more informed fragment library design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (pyrimidin-2-ylamino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.